3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
The compound 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one (hereafter referred to as Compound A) is a quinazolinone derivative featuring a 2-sulfanylidene (thione) group and a 4-fluorophenyl-piperazine moiety linked via a phenyl-carbonyl bridge. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including kinase inhibition, anticancer effects, and enzyme modulation . The 4-fluorophenyl-piperazine group is a common pharmacophore in drug design, contributing to receptor binding and metabolic stability .
Properties
CAS No. |
403728-55-2 |
|---|---|
Molecular Formula |
C25H21FN4O2S |
Molecular Weight |
460.53 |
IUPAC Name |
3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C25H21FN4O2S/c26-18-7-11-19(12-8-18)28-13-15-29(16-14-28)23(31)17-5-9-20(10-6-17)30-24(32)21-3-1-2-4-22(21)27-25(30)33/h1-12H,13-16H2,(H,27,33) |
InChI Key |
HIMZVHQHNADRIT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=S |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary targets of this compound are 5-HT 1A receptors , with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a key role in regulating mood, cognition, and other physiological processes.
Mode of Action
The compound acts mainly as a 5-HT 1A receptor agonist . This means it binds to these receptors and activates them, mimicking the effects of serotonin. It has also been shown to inhibit the reuptake of serotonin and norepinephrine , and to possibly induce their release. This can increase the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.
Pharmacokinetics
The compound is metabolized in the liver, with an elimination half-life of 6–8 hours . It is excreted primarily through the kidneys. These properties can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability. For example, the compound’s hepatic metabolism could potentially be affected by liver disease or interactions with other drugs.
Biological Activity
3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structural features, including the piperazine moiety and fluorinated phenyl groups, suggest a wide range of interactions with biological targets.
- Molecular Formula : C27H28FN3O
- Molecular Weight : 429.5 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have been evaluated for their activity against various bacterial strains, including Mycobacterium tuberculosis. In one study, compounds derived from piperazine exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, suggesting that modifications in the quinazoline structure could enhance antimicrobial potency .
Anticancer Potential
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For example, a related compound demonstrated cytotoxic effects on human cancer cells with an IC50 value of approximately 27 µM . The presence of the piperazine moiety is thought to contribute to this activity by enhancing interaction with cellular targets involved in cancer progression.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Quinazolines are known to inhibit several enzymes, including monoamine oxidase (MAO). Studies have shown that related compounds can serve as selective inhibitors of MAO-A and MAO-B, with IC50 values indicating potent activity . Such inhibition is relevant for treating neurodegenerative diseases where MAO activity is implicated.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is closely linked to their structural characteristics:
| Substituent | Biological Activity | IC50 (µM) |
|---|---|---|
| Piperazine moiety | Enhances interaction with enzymes | Varies |
| Fluorophenyl group | Increases lipophilicity and bioavailability | N/A |
| Sulfanylidene group | Contributes to overall stability and reactivity | N/A |
This table summarizes how different structural elements may influence the biological activity of the compound.
Study 1: Antitubercular Activity
In a study focused on antitubercular agents, several derivatives were synthesized and tested against Mycobacterium tuberculosis. Among these, compounds sharing structural similarities with our target compound exhibited promising results, reinforcing the hypothesis that modifications in the quinazoline framework can yield effective antimycobacterial agents .
Study 2: Anticancer Evaluation
A series of quinazoline derivatives were evaluated for their anticancer potential using various human cancer cell lines. The results indicated that specific substitutions on the piperazine ring significantly enhanced cytotoxicity compared to unsubstituted variants . This suggests that further exploration into the SAR could lead to the development of more potent anticancer agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure Variations
Quinazolinone vs. Phthalazinone
Compound A shares structural similarities with KU-0059436 (Olaparib, Compound B), a PARP inhibitor. However, Compound B has a phthalazinone core instead of quinazolinone, which alters its electron distribution and hydrogen-bonding capacity. This difference likely impacts target selectivity: Compound B exhibits nanomolar IC50 values against PARP-1/2, whereas Compound A's activity remains uncharacterized but may diverge due to the thione group’s electronegativity .
Thione vs. Oxo Substituents
The 2-sulfanylidene group in Compound A distinguishes it from analogues like 2-(4-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-2-fluorophenyl)-5,7-dimethoxyquinazolin-4(3H)-one (Compound C ), which has a 4-oxo group. The thione group increases lipophilicity and may enhance membrane permeability but could reduce solubility compared to oxygen-based counterparts .
Substituent Modifications
Piperazine-Linked Moieties
Compound A’s 4-fluorophenyl-piperazine group is structurally analogous to derivatives in , such as 3-[4-(4-chlorophenyl)piperazin-1-yl]propyl methanesulphonate (Compound D).
Positional Substituents on the Quinazolinone Core
Compared to BA90936 (Compound E ; 3-({4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one), Compound A lacks the morpholinyl group at position 4. This absence may reduce hydrogen-bonding interactions with targets like kinases or PARP, impacting potency .
Pharmacokinetic and Physicochemical Properties
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example, a similar quinazolinone derivative was synthesized via:
Condensation : Reacting 4-chlorobenzaldehyde with methyl thioacetate under reflux in ethanol to form a thioquinazolinone intermediate .
Piperazine Coupling : Introducing the 4-fluorophenylpiperazine moiety using a coupling agent (e.g., SOCl₂ for acyl chloride formation) in dichloromethane or ethanol, followed by reflux with potassium carbonate to facilitate nucleophilic substitution .
Purification : Column chromatography with EtOAc/petroleum ether (1:1) yields the pure compound .
Key parameters: Temperature (reflux at 70–80°C), reaction time (12–24 h), and stoichiometric ratios (1:1.5 for intermediate:reagent) .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly the sulfanylidene (C=S) and piperazine carbonyl (C=O) groups .
- Mass Spectrometry (LC/MS) : ESI-MS to confirm molecular weight (e.g., m/z = 474.5 [M+1] for similar derivatives) .
- X-ray Powder Diffraction (XRPD) and Thermogravimetric Analysis (TGA) : Assess crystallinity and thermal stability, critical for reproducibility .
Q. How can researchers screen the compound’s biological activity in preliminary assays?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Prepare stock solutions in DMSO (<1% v/v) to avoid solvent toxicity .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How to design derivatives for structure-activity relationship (SAR) studies targeting enhanced pharmacological properties?
- Methodological Answer :
- Core Modifications : Replace the 4-fluorophenyl group with other aryl/heteroaryl groups (e.g., 3,4-difluorophenyl) to assess halogen effects .
- Side-Chain Variations : Introduce alkyl or sulfonamide groups at the piperazine nitrogen to modulate lipophilicity and bioavailability .
- Synthetic Strategy : Use reductive amination or Suzuki-Miyaura coupling for diversification. Monitor reaction progress via TLC and optimize yields using Design of Experiments (DoE) .
Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases, GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PI3Kγ). Validate with MD simulations (GROMACS) to assess binding stability .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the quinazolinone core) using MOE or Phase .
Q. How to address stability challenges under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC-MS .
- Solid-State Stability : Store lyophilized powder at -20°C under nitrogen. Use TGA-DSC to detect polymorphic transitions or hydrate formation .
Q. How to resolve contradictions in pharmacological data across different studies?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values from independent studies using standardized assays (e.g., identical cell lines, serum concentrations).
- Experimental Replication : Reproduce conflicting results under controlled conditions (e.g., pH 7.4 buffer, 37°C).
- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
